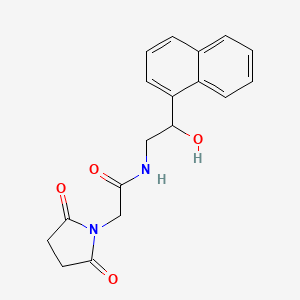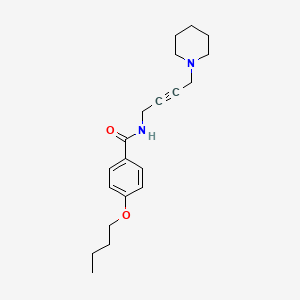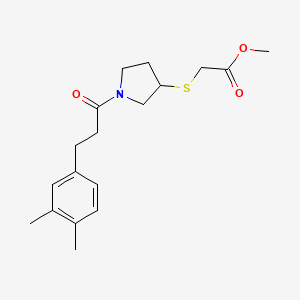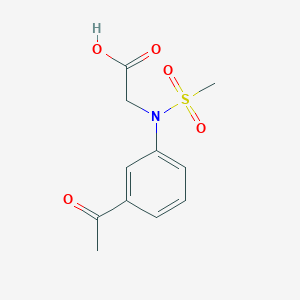
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a chemical compound with the following properties:
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.352 g/mol 12
Molecular Structure Analysis
The molecular structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide consists of a pyrrolidinone ring, an acetamide group, and a naphthalene moiety. The exact arrangement of atoms can be visualized using molecular modeling software or chemical databases.
Chemical Reactions Analysis
Again, detailed information on specific chemical reactions involving this compound is scarce. Experimental studies and literature reviews would be necessary to understand its reactivity and potential transformations.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in certain organic solvents
- Melting Point : Not specified
- Boiling Point : Not specified
- Stability : Requires storage under specific conditions (e.g., away from light, moisture, or extreme temperatures)
Scientific Research Applications
Catalysis and Synthesis
Research has demonstrated the utility of naphthalene derivatives in catalysis and synthetic chemistry. For instance, nano magnetite (Fe3O4) has been used as an efficient catalyst for the synthesis of N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcasing the potential of naphthalene derivatives in facilitating organic synthesis under environmentally friendly conditions (Mokhtary & Torabi, 2017).
Medicinal Chemistry
Naphthalene derivatives have been explored for their medicinal properties. A study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to investigate their anti-Parkinson's activity. These compounds showed significant anti-Parkinson's activity in an in vivo model, suggesting the therapeutic potential of naphthalene derivatives in treating neurodegenerative diseases (Gomathy et al., 2012).
Environmental Applications
Naphthalene derivatives have also been used in environmental science, particularly in the study of bioremediation processes. Naphthalene dioxygenase, for example, has been shown to oxidize various hydrocarbons, indicating the role of naphthalene-related enzymes in the breakdown of pollutants (Lee & Gibson, 1996).
Material Science
In material science, naphthalene derivatives have been utilized in the development of conducting polymers, with applications ranging from electronic devices to sensors. A study on poly[bis(pyrrol-2-yl)arylenes] highlights the use of naphthalene derivatives in creating polymers with low oxidation potentials for stable conducting materials (Sotzing et al., 1996).
Safety And Hazards
As no specific safety data is available for this compound, caution should be exercised during handling. Standard laboratory safety practices apply.
Future Directions
Research avenues for 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological pathways.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
Please note that further exploration of scientific literature and experimental studies is essential to fully understand this compound’s properties and potential applications. 🧪🔬
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(14-7-3-5-12-4-1-2-6-13(12)14)10-19-16(22)11-20-17(23)8-9-18(20)24/h1-7,15,21H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCMBOTHCOKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)

![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)



![1,3-Benzodioxol-5-yl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2734081.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)


